molecular formula C14H15N3O B2569181 N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline CAS No. 1444406-38-5

N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline

Cat. No.: B2569181
CAS No.: 1444406-38-5
M. Wt: 241.294
InChI Key: XJJDJOAKFFKMCM-UHFFFAOYSA-N
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Description

N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a cyano group, an ethyl group, and a 5-methyl-1,2-oxazol-3-yl moiety attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 3-ethyl aniline with 5-methyl-1,2-oxazole-3-carbaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then subjected to a cyanation reaction using a cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide
  • N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]phenylamine

Uniqueness

N-cyano-3-ethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline is unique due to the presence of both the cyano and oxazole moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is less common in similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

(3-ethylphenyl)-[(5-methyl-1,2-oxazol-3-yl)methyl]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-12-5-4-6-14(8-12)17(10-15)9-13-7-11(2)18-16-13/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJDJOAKFFKMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC2=NOC(=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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